molecular formula C16H25NO2 B259137 1-(2,4-Dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol

1-(2,4-Dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol

Cat. No.: B259137
M. Wt: 263.37 g/mol
InChI Key: XZGLTDWPPLANGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4-dimethylphenol with an appropriate alkylating agent to form the 2,4-dimethylphenoxy intermediate.

    Attachment of the Piperidine Ring: The phenoxy intermediate is then reacted with a piperidine derivative under suitable conditions to introduce the piperidine ring.

    Formation of the Propanol Chain:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,4-Dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or phenoxy groups can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-(2,4-Dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The piperidine ring and phenoxy group play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-Dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol can be compared with other similar compounds, such as:

    1-(2,4-Dimethylphenoxy)-3-morpholin-1-ylpropan-2-ol: This compound has a morpholine ring instead of a piperidine ring, which may result in different pharmacological properties.

    1-(2,4-Dimethylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol: The presence of a pyrrolidine ring can influence the compound’s binding affinity and biological activity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

1-(2,4-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol

InChI

InChI=1S/C16H25NO2/c1-13-6-7-16(14(2)10-13)19-12-15(18)11-17-8-4-3-5-9-17/h6-7,10,15,18H,3-5,8-9,11-12H2,1-2H3

InChI Key

XZGLTDWPPLANGO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(CN2CCCCC2)O)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2CCCCC2)O)C

Origin of Product

United States

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